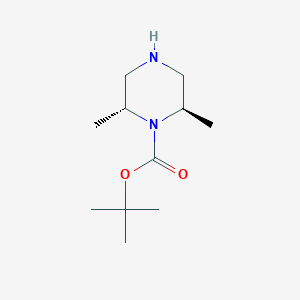

(2R,6R)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate

Description

BenchChem offers high-quality (2R,6R)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,6R)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (2R,6R)-2,6-dimethylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-6-12-7-9(2)13(8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBOGBIZGALIITO-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(N1C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNC[C@H](N1C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20680500 | |

| Record name | tert-Butyl (2R,6R)-2,6-dimethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

574007-62-8 | |

| Record name | tert-Butyl (2R,6R)-2,6-dimethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Synthesis and Application of (2R,6R)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate: A Keystone Chiral Building Block in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(2R,6R)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate, a chiral heterocyclic compound, has emerged as a critical building block in the synthesis of numerous pharmacologically active molecules. Its rigid, chair-like conformation and the stereospecific orientation of its methyl groups play a pivotal role in defining the binding affinity and selectivity of drug candidates for their biological targets. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this valuable synthetic intermediate, offering insights into the strategic considerations for its incorporation into drug design and development programs.

The Architectural Significance of the (2R,6R)-2,6-Dimethylpiperazine Scaffold

The piperazine ring is a prevalent motif in medicinal chemistry, known for its ability to impart favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability. The introduction of chiral centers, as in the case of (2R,6R)-2,6-dimethylpiperazine, adds a layer of structural sophistication that is essential for achieving high target specificity and reducing off-target effects. The trans-configuration of the two methyl groups at the C2 and C6 positions locks the piperazine ring into a well-defined conformation, which can be exploited to orient pharmacophoric groups in a precise three-dimensional arrangement.

The tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms serves a dual purpose. It deactivates one of the nitrogens, allowing for selective functionalization of the other, and it enhances the lipophilicity of the molecule, often facilitating its handling and purification during multi-step synthetic sequences.

Strategic Pathways to Enantiopure (2R,6R)-2,6-Dimethylpiperazine: A Synthetic Overview

The asymmetric synthesis of (2R,6R)-2,6-dimethylpiperazine is a critical first step towards obtaining the target compound. Several stereoselective strategies have been developed to construct this key intermediate with high enantiopurity. Two prominent and effective methods are the diastereoselective triflate alkylation and the intramolecular Mitsunobu reaction[1].

Diastereoselective Triflate Alkylation Approach

This strategy hinges on the use of a chiral auxiliary to direct the stereochemical outcome of the cyclization step. The general workflow is outlined below:

Caption: Diastereoselective Triflate Alkylation Workflow.

Experimental Protocol: A Representative Diastereoselective Alkylation

A detailed experimental protocol for a similar transformation can be found in the work of Dinsmore et al.[1]. The key steps involve:

-

Starting Material Preparation: A suitable chiral amino alcohol is N-protected (e.g., with a benzyloxycarbonyl group, Cbz).

-

Activation: The hydroxyl group is converted into a good leaving group, typically a triflate.

-

Nucleophilic Substitution: The triflate is displaced by a second amino component, which will form the other part of the piperazine ring. The stereochemistry of this step is crucial and is controlled by the chiral auxiliary.

-

Cyclization: An intramolecular nucleophilic substitution reaction is induced to form the piperazine ring.

-

Deprotection: The protecting groups are removed to yield the desired (2R,6R)-2,6-dimethylpiperazine.

Intramolecular Mitsunobu Reaction Strategy

The Mitsunobu reaction provides an alternative and powerful method for the stereospecific conversion of alcohols to other functional groups, including the formation of C-N bonds. In the context of (2R,6R)-2,6-dimethylpiperazine synthesis, an intramolecular Mitsunobu reaction can be employed to achieve the desired cyclization with high stereocontrol[1].

Caption: Intramolecular Mitsunobu Reaction Workflow.

Experimental Protocol: A Representative Intramolecular Mitsunobu Cyclization

A general procedure for an intramolecular Mitsunobu reaction to form a heterocyclic ring is as follows:

-

Substrate Synthesis: A chiral amino diol precursor with the desired stereochemistry is synthesized.

-

Selective Protection: One of the amino groups is selectively protected to direct the cyclization.

-

Mitsunobu Cyclization: The diol is treated with a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD) to promote the intramolecular cyclization through the formation of an N-P bond and subsequent intramolecular SN2 reaction.

-

Deprotection: The protecting group is removed to afford the enantiopure (2R,6R)-2,6-dimethylpiperazine.

Final Step: Boc Protection of (2R,6R)-2,6-Dimethylpiperazine

Once the enantiopure (2R,6R)-2,6-dimethylpiperazine is obtained, the final step is the introduction of the tert-butoxycarbonyl (Boc) protecting group. This is a standard and high-yielding reaction in organic synthesis.

Experimental Protocol: Boc Protection

-

Dissolution: (2R,6R)-2,6-Dimethylpiperazine is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: A base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA), is added to the solution to act as a proton scavenger.

-

Reagent Addition: Di-tert-butyl dicarbonate (Boc2O) is added to the reaction mixture, usually at 0 °C to control the exothermicity of the reaction.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.

-

Work-up and Purification: The reaction mixture is typically washed with aqueous solutions to remove the base and any water-soluble byproducts. The organic layer is then dried, concentrated, and the crude product is purified by column chromatography to yield the desired (2R,6R)-tert-butyl 2,6-dimethylpiperazine-1-carboxylate.

Physicochemical Properties

| Property | Value (Estimated or from related compounds) | Source |

| Molecular Formula | C11H22N2O2 | - |

| Molecular Weight | 214.31 g/mol | - |

| Appearance | Likely a solid or a viscous oil | [2] |

| Melting Point | Not reported; the parent 2,6-dimethylpiperazine has a melting point of 108-111 °C. | [2] |

| Boiling Point | Not reported; the parent 2,6-dimethylpiperazine has a boiling point of 162 °C. | [2] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | - |

| Chirality | (2R,6R) configuration | - |

Applications in Drug Development: A Scaffold for Innovation

The (2R,6R)-2,6-dimethylpiperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a variety of drug candidates across different therapeutic areas. The defined stereochemistry is often crucial for potent and selective interaction with biological targets.

-

Antiviral Agents: Chiral piperazines are key components of several HIV protease inhibitors. The rigid structure of the (2R,6R)-2,6-dimethylpiperazine core can be used to position substituents that interact with the active site of the enzyme with high affinity and specificity[1].

-

Antibacterial Agents: The piperazine ring is a common feature in quinolone antibiotics. The incorporation of the (2R,6R)-dimethyl substitution pattern can influence the drug's spectrum of activity and pharmacokinetic profile[1].

-

Central Nervous System (CNS) Agents: The piperazine scaffold is found in numerous drugs targeting CNS receptors, including those for the treatment of anxiety and other neurological disorders. The stereochemistry at the 2 and 6 positions can significantly impact the selectivity for different receptor subtypes[1].

The mono-Boc protected (2R,6R)-tert-butyl 2,6-dimethylpiperazine-1-carboxylate is particularly useful as it allows for the sequential introduction of different substituents at the two nitrogen atoms, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Conclusion

(2R,6R)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate is a synthetically accessible and highly valuable chiral building block for drug discovery. The stereoselective synthesis of its core, the (2R,6R)-2,6-dimethylpiperazine, can be achieved through robust methods such as diastereoselective alkylation and intramolecular Mitsunobu reactions. The subsequent Boc protection provides a versatile intermediate for the construction of complex and pharmacologically relevant molecules. As the demand for highly specific and potent therapeutics continues to grow, the strategic use of well-defined chiral scaffolds like (2R,6R)-tert-butyl 2,6-dimethylpiperazine-1-carboxylate will undoubtedly play an increasingly important role in the future of medicinal chemistry.

References

-

Dinsmore, C. J., & Beshore, D. C. (1995). Asymmetric Synthesis of 2,6-Methylated Piperazines. The Journal of Organic Chemistry, 60(19), 5838–5843. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21021901, tert-Butyl (2R,6S)-2,6-dimethylpiperazine-1-carboxylate. Retrieved from [Link]

-

O'Brien, P., & Childs, A. C. (2013). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. The Journal of Organic Chemistry, 78(15), 7497–7513. [Link]

-

Merck Research Laboratories. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. MedChemComm, 11(6), 937-959. [Link]

-

Batey, R. A., & Shen, M. (2008). Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamination reaction. Organic Letters, 10(2), 329-332. [Link]

-

Royal Society of Chemistry. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Retrieved from [Link]

-

Domínguez, G., & Pérez-Castells, J. (2022). One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. Molecules, 27(13), 4108. [Link]

-

Landolsi, T., & Abid, Y. (2021). Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 1017–1020. [Link]

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

-

Reddy, P. V., & Reddy, B. V. S. (2012). One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine. Organic & Biomolecular Chemistry, 10(40), 8086-8094. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66056, 2,6-Dimethylpiperazine. Retrieved from [Link]

- Google Patents. (n.d.). DE19907829A1 - Process for the preparation of cis-2,6-dimethylpiperazine.

-

ResearchGate. (2007). Diastereoselective Synthesis of 2,6-trans-Disubstituted Piperidines via Sequential Cross-Metathesis—Cationic Cyclization. Retrieved from [Link]

-

National Institutes of Health. (2012). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. Retrieved from [Link]

-

Semantic Scholar. (1995). ASYMMETRIC-SYNTHESIS OF (-)-(2R,6R)-2,6-DIMETHYLMORPHOLINE. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding the Properties and Handling of 2,6-Dimethylpiperazine for Safe Chemical Synthesis. Retrieved from [Link]

-

PubMed. (2025). Crystallization-Assisted Asymmetric Synthesis of Enantiopure Amines Using Membrane-Immobilized Transaminase. Retrieved from [Link]

-

Organic Syntheses. (n.d.). L-Proline. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Physicochemical Properties of Boc-Protected Dimethylpiperazines: Synthesis, Characterization, and Impact on Drug Discovery

Introduction: The Pivotal Role of Boc-Protected Dimethylpiperazines in Medicinal Chemistry

In the landscape of modern drug discovery, the piperazine moiety stands out as a "privileged scaffold" due to its widespread presence in a vast array of therapeutic agents.[1][2] Its unique structural and physicochemical properties, including its ability to modulate aqueous solubility and engage in crucial hydrogen bonding interactions, make it a valuable building block in the design of novel pharmaceuticals.[3] The introduction of methyl groups to the piperazine ring creates a family of dimethylpiperazine isomers, each with distinct three-dimensional conformations that can significantly influence their biological activity and pharmacokinetic profiles.

The strategic use of the tert-butoxycarbonyl (Boc) protecting group is central to the synthetic utility of these dimethylpiperazine scaffolds.[4] The Boc group effectively deactivates one of the piperazine nitrogens, enabling selective functionalization of the other, a critical step in the construction of complex drug molecules.[5] This guide provides an in-depth exploration of the core physicochemical properties of various Boc-protected dimethylpiperazine isomers, offering both a theoretical framework and practical, field-proven experimental methodologies for their characterization. Understanding these properties is not merely an academic exercise; it is fundamental to predicting a molecule's behavior in biological systems and ultimately, to the successful development of new medicines.[6]

Core Physicochemical Properties: A Comparative Analysis

The seemingly subtle variation in the placement of two methyl groups on the piperazine ring, combined with the presence of the bulky Boc protecting group, gives rise to a fascinating array of physicochemical differences among the various isomers. These properties, including melting point, boiling point, solubility, and acidity (pKa), are critical determinants of a compound's suitability for further development.

Melting and Boiling Points: Indicators of Purity and Intermolecular Forces

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| tert-butyl 3,5-dimethylpiperazine-1-carboxylate (cis) | C₁₁H₂₂N₂O₂ | 214.30 | 66-69[7] | Not available |

| tert-butyl 3,5-dimethylpiperazine-1-carboxylate (trans) | C₁₁H₂₂N₂O₂ | 214.30 | Not available | Not available |

| tert-butyl 2,5-dimethylpiperazine-1-carboxylate (cis) | C₁₁H₂₂N₂O₂ | 214.30 | Not available | 280 (at 760 mmHg)[8] |

| tert-butyl 2,5-dimethylpiperazine-1-carboxylate (trans) | C₁₁H₂₂N₂O₂ | 214.30 | Not available | Not available |

| tert-butyl 2,6-dimethylpiperazine-1-carboxylate | C₁₁H₂₂N₂O₂ | 214.30 | Not available | Not available |

| tert-butyl 3,3-dimethylpiperazine-1-carboxylate | C₁₁H₂₂N₂O₂ | 214.30 | Not available | 275.064 (at 760 mmHg)[9] |

| tert-butyl 1,4-dimethylpiperazine-1-carboxylate | Not applicable | Not applicable | Not applicable | Not applicable |

Experimental Protocol: Melting Point Determination

The determination of a melting point is a fundamental technique in organic chemistry for assessing the purity of a solid compound.[2][6]

Methodology:

-

Sample Preparation: A small amount of the crystalline Boc-protected dimethylpiperazine is finely crushed and packed into a capillary tube to a height of 2-3 mm.[10]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.[3]

-

Heating: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the heating block.[6]

-

Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range is the melting point of the compound. A narrow melting point range (typically < 2 °C) is indicative of a pure compound.[11]

Caption: Workflow for Melting Point Determination.

Solubility: A Critical Parameter for Drug Delivery and Formulation

The solubility of a drug candidate is a paramount physicochemical property that profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile.[12] Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability.[12] Conversely, solubility in organic solvents is crucial for various stages of synthesis, purification, and formulation. The Boc group, being lipophilic, generally decreases aqueous solubility while enhancing solubility in nonpolar organic solvents.

Qualitative Solubility Observations:

Boc-protected dimethylpiperazines are generally soluble in a range of common organic solvents.

| Solvent | General Solubility |

| Dichloromethane | Soluble[1] |

| Ethyl Acetate | Soluble[1] |

| Methanol | Soluble[1] |

| Ethanol | Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | Soluble[1] |

| Water | Insoluble to very slightly soluble[13] |

Quantitative solubility data for these specific isomers is sparse in the literature and is best determined empirically using the following protocol.

Experimental Protocol: Quantitative Solubility Determination

A common method for determining the solubility of a compound is the shake-flask method.

Methodology:

-

Sample Preparation: An excess amount of the Boc-protected dimethylpiperazine is added to a known volume of the desired solvent in a sealed vial.

-

Equilibration: The vial is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear, saturated supernatant is carefully removed and diluted. The concentration of the compound in the diluted sample is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

pKa: The Influence of Acidity on Biological Interactions

The pKa value, which is the negative logarithm of the acid dissociation constant, is a measure of the acidity of a compound. For the Boc-protected dimethylpiperazines, the pKa of interest is that of the protonated secondary amine. This value is critical as it determines the extent of ionization of the molecule at a given pH. The ionization state of a drug molecule significantly impacts its ability to cross biological membranes, bind to its target receptor, and its overall solubility.[14]

The pKa of the unprotected secondary amine in piperazine is approximately 9.8. The presence of the electron-withdrawing Boc group on the adjacent nitrogen is expected to lower the pKa of the remaining secondary amine. The precise pKa values for the various dimethylpiperazine isomers are not widely reported and are best determined experimentally.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a compound.[1][4]

Methodology:

-

Sample Preparation: A solution of the Boc-protected dimethylpiperazine of known concentration (typically around 1 mM) is prepared in a suitable solvent system, often a mixture of water and a co-solvent like methanol to ensure solubility.[8] The ionic strength of the solution is maintained with an electrolyte such as KCl.[8]

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).[8]

-

pH Measurement: The pH of the solution is measured using a calibrated pH electrode after each addition of the titrant.[4]

-

Data Analysis: A titration curve is generated by plotting the measured pH against the volume of titrant added. The pKa is determined from the half-equivalence point, which is the point on the curve where half of the amine has been protonated. At this point, the pH is equal to the pKa.[4]

Caption: Workflow for pKa Determination by Potentiometric Titration.

Spectroscopic Characterization: Elucidating Molecular Structure

Spectroscopic techniques are indispensable tools for the structural elucidation and confirmation of organic molecules. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) reveals the molecular weight and fragmentation patterns. Infrared (IR) spectroscopy is useful for identifying the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful techniques for confirming the structure of Boc-protected dimethylpiperazines.

¹H NMR Spectroscopy:

-

Boc Group: A characteristic singlet integrating to nine protons is observed in the upfield region, typically around 1.4-1.5 ppm.[15]

-

Piperazine Ring Protons: The protons on the piperazine ring give rise to complex multiplets in the region of 2.5-4.0 ppm. The exact chemical shifts and coupling patterns are highly dependent on the substitution pattern and the stereochemistry of the methyl groups.

-

Methyl Protons: The methyl groups on the piperazine ring typically appear as doublets in the region of 0.9-1.2 ppm, coupling to the adjacent proton on the ring.

¹³C NMR Spectroscopy:

-

Boc Group: The carbonyl carbon of the Boc group appears around 155 ppm, the quaternary carbon at approximately 80 ppm, and the three equivalent methyl carbons around 28 ppm.[15]

-

Piperazine Ring Carbons: The carbons of the piperazine ring typically resonate in the range of 40-60 ppm.

-

Methyl Carbons: The methyl group carbons appear in the upfield region, typically between 15-25 ppm.

Experimental Protocol: NMR Sample Preparation and Analysis

Methodology:

-

Sample Preparation: 5-10 mg of the Boc-protected dimethylpiperazine is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[15]

-

Data Acquisition: The NMR spectrum is acquired on a high-field NMR spectrometer. Standard pulse programs are used to obtain ¹H and ¹³C spectra.

-

Data Processing and Analysis: The raw data is processed (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum. The chemical shifts, integration, and coupling patterns are then analyzed to confirm the structure of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Expected Fragmentation Pattern:

-

Molecular Ion (M+): The molecular ion peak, corresponding to the intact molecule, will be observed.

-

Loss of the Boc Group: A prominent fragment corresponding to the loss of the entire Boc group (100 amu) is often observed.[6]

-

Loss of tert-butyl: A fragment resulting from the loss of the tert-butyl group (57 amu) is also common.[6]

-

Piperazine Ring Fragmentation: Cleavage of the piperazine ring can lead to a series of smaller fragment ions.[3]

Experimental Protocol: Mass Spectrometry Analysis

Methodology:

-

Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or coupled to a liquid chromatography (LC) system.

-

Ionization: The sample is ionized using a suitable technique, such as electrospray ionization (ESI) or electron ionization (EI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Infrared (IR) Spectroscopy

IR spectroscopy is a useful technique for identifying the presence of key functional groups.

Characteristic IR Absorptions:

-

C=O Stretch (Boc group): A strong absorption band is typically observed in the region of 1680-1700 cm⁻¹.

-

N-H Stretch (secondary amine): A weak to medium absorption band may be observed around 3300-3500 cm⁻¹, although it can sometimes be broad or absent.

-

C-H Stretch (alkanes): Strong absorptions are observed in the region of 2850-3000 cm⁻¹.

The Boc Protecting Group: Protection and Deprotection Strategies

The utility of Boc-protected dimethylpiperazines lies in the ability to selectively remove the Boc group to unmask the secondary amine for further functionalization.

Boc Protection

The most common method for the N-Boc protection of amines is the reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[4]

Caption: General Scheme for Boc Protection of Dimethylpiperazine.

Boc Deprotection

The Boc group is readily cleaved under acidic conditions, most commonly using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.[5] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then forms isobutylene and a proton. The resulting carbamic acid readily decarboxylates to yield the free amine.[16]

Caption: General Scheme for Boc Deprotection.

Conclusion: Integrating Physicochemical Properties into Rational Drug Design

The family of Boc-protected dimethylpiperazines represents a versatile and powerful toolkit for medicinal chemists. A thorough understanding and experimental determination of their core physicochemical properties are not just procedural necessities but are integral to the principles of rational drug design. By carefully selecting the appropriate isomer and strategically manipulating its properties through chemical modification, researchers can fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates, ultimately increasing the probability of success in the complex and challenging journey of drug discovery and development. This guide serves as a foundational resource for scientists engaged in this critical endeavor, providing both the theoretical underpinnings and the practical methodologies required to harness the full potential of these valuable synthetic intermediates.

References

- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6).

-

Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved from [Link]

-

experiment (1) determination of melting points. (2021, September 19). Retrieved from [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved from [Link]

-

How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI. Retrieved from [Link]

-

Importance of Physicochemical Properties In Drug Discovery. (Review Article). (2015, February 19). Retrieved from [Link]

-

The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (n.d.). PubMed. Retrieved from [Link]

-

The Role of Piperazine Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry. Retrieved from [Link]

-

Physicochemical Aspects to Be Considered in Pharmaceutical Product Development. (n.d.). ResearchGate. Retrieved from [Link]

-

physicochemical property of drug molecules with respect to drug actions. (n.d.). JBINO. Retrieved from [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.). PubMed. Retrieved from [Link]

-

Determination of Melting Point. (n.d.). Clarion University. Retrieved from [Link]

-

tert-butyl (3R,5S)-3,5-dimethylpiperazine-1-carboxylate. (2025, November 15). PubChem. Retrieved from [Link]

-

tert-butyl piperazine-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]

-

1-Boc-3,3-dimethylpiperazine. (n.d.). LookChem. Retrieved from [Link]

-

tert-butyl (2R,6S)-2,6-dimethylpiperazine-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]

-

(3S,5R)-tert-butyl 3,5-dimethylpiperazine-1-carboxylate. (n.d.). ZaiQi Bio-Tech. Retrieved from [Link]

-

(2S,5R)-2,5-DIMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER. (n.d.). Retrieved from [Link]

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024, April 25). ACS Publications. Retrieved from [Link]

-

(3S,5S)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate. (n.d.). aablocks.com. Retrieved from [Link]

-

Tert-butyl 3,5-dimethylpiperazine-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]

-

N- BOC Piperazine. (n.d.). Intersperse Industries. Retrieved from [Link]

-

1-Boc-3,3-dimethylpiperazine. (n.d.). PubChem. Retrieved from [Link]

-

pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (n.d.). University of Regina. Retrieved from [Link]

-

Calculated physicochemical properties of Boc-deprotected. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Comparative Study of the Synthesis and Structural and Physicochemical Properties of Diketopiperazines vs Aza-diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. 1-BOC-2,6-DIMETHYL-PIPERAZINE | 688363-66-8 [m.chemicalbook.com]

- 9. (2S,5S)-1-N-Boc-2,5-dimethylpiperazine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 10. rsc.org [rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. physchemres.org [physchemres.org]

- 15. macmillan.princeton.edu [macmillan.princeton.edu]

- 16. researchgate.net [researchgate.net]

Spectroscopic data for (2R,6R)-2,6-dimethylpiperazine-1-carboxylate

An In-Depth Technical Guide to the Spectroscopic Characterization of tert-Butyl (2R,6R)-2,6-dimethylpiperazine-1-carboxylate

Introduction

tert-Butyl (2R,6R)-2,6-dimethylpiperazine-1-carboxylate (CAS 574007-62-8) is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] As a conformationally constrained diamine building block, it serves as a crucial scaffold in the synthesis of various pharmacologically active agents. The precise stereochemistry of the two methyl groups (trans configuration) imparts specific three-dimensional properties to the final molecules, influencing their binding affinity and efficacy at biological targets.

Given its role as a high-value synthetic intermediate, rigorous structural confirmation and purity assessment are paramount. This technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize this molecule: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The focus is not merely on the data itself, but on the causal logic behind the experimental setup and the interpretation of the resulting spectra, providing researchers with a self-validating framework for analysis.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous assignment of spectroscopic signals, the molecular structure of tert-butyl (2R,6R)-2,6-dimethylpiperazine-1-carboxylate is presented below with a standardized atom numbering system. This numbering will be used consistently throughout the guide.

Caption: Molecular structure of tert-butyl (2R,6R)-2,6-dimethylpiperazine-1-carboxylate with atom numbering.

Proton (¹H) NMR Spectroscopy

Expertise & Experience: The Rationale Behind the Experiment ¹H NMR spectroscopy is the most powerful tool for elucidating the proton framework of a molecule. For a chiral molecule like this, the key objectives are to confirm the number of distinct proton environments, their connectivity (through spin-spin coupling), and their integration (relative number of protons). The choice of a high-field instrument (e.g., 500 MHz) is deliberate; it provides superior signal dispersion, which is critical for resolving the complex multiplets expected from the piperazine ring protons. Deuterated chloroform (CDCl₃) is a standard solvent due to its excellent dissolving power for nonpolar to moderately polar compounds and its single, easily identifiable residual solvent peak.

Trustworthiness: A Self-Validating Protocol

Caption: Standard experimental workflow for ¹H NMR analysis.

Data Presentation and Authoritative Grounding The expected ¹H NMR spectral data are summarized below. Note that due to the chiral nature and the presence of the bulky Boc group, the piperazine ring protons are diastereotopic and will exhibit complex splitting patterns.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Assigned Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| H13, H14, H15 (t-Bu) | ~1.45 | Singlet (s) | 9H | The nine protons of the tert-butyl group are chemically equivalent and show no coupling, resulting in a strong singlet. |

| H7, H8 (CH₃) | ~1.15 | Doublet (d) | 6H | The two methyl groups are equivalent and each is coupled to the adjacent methine proton (H2, H6), resulting in a doublet. |

| H3, H5 (Axial) | ~2.6-2.8 | Doublet of triplets (dt) or Multiplet (m) | 2H | These are the axial protons on the carbons adjacent to the unprotected nitrogen (N4). They are expected to be downfield due to the deshielding effect of the nitrogen atoms. |

| H3, H5 (Equatorial) | ~3.0-3.2 | Doublet of doublets (dd) or Multiplet (m) | 2H | The equatorial protons are typically found slightly downfield from their axial counterparts in similar ring systems. |

| H2, H6 (CH) | ~3.9-4.1 | Multiplet (m) | 2H | These methine protons are adjacent to both a nitrogen atom and a methyl group, placing them significantly downfield. |

| H4 (NH) | ~1.5-2.5 | Broad singlet (br s) | 1H | The NH proton signal is often broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. Its position can be variable. |

Carbon (¹³C) NMR Spectroscopy

Expertise & Experience: The Rationale Behind the Experiment ¹³C NMR spectroscopy complements ¹H NMR by providing a direct count of the number of unique carbon environments. A proton-decoupled experiment is standard, ensuring that each unique carbon appears as a single sharp line, simplifying the spectrum. The chemical shifts are highly diagnostic of the carbon type (e.g., C=O, C-O, C-N, aliphatic C-C).

Trustworthiness: A Self-Validating Protocol The experimental protocol is analogous to that of ¹H NMR, but the acquisition parameters are adjusted for the lower sensitivity and wider spectral width of the ¹³C nucleus. A greater number of scans is typically required.

Data Presentation and Authoritative Grounding The expected chemical shifts are based on established values for similar functional groups and molecular frameworks.

Table 2: Predicted ¹³C NMR Data (126 MHz, CDCl₃)

| Assigned Carbon(s) | Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C9 (C=O) | ~154.5 | The carbonyl carbon of the Boc protecting group is highly deshielded and appears significantly downfield. |

| C12 (C (CH₃)₃) | ~79.5 | The quaternary carbon of the tert-butyl group, bonded to an oxygen atom, is found in this characteristic downfield region. |

| C2, C6 (CH-CH₃) | ~50-52 | These methine carbons are attached to nitrogen, shifting them downfield into the typical range for C-N bonds. |

| C3, C5 (CH₂) | ~45-47 | The methylene carbons of the piperazine ring are also shifted downfield by the adjacent nitrogen atoms. |

| C13, C14, C15 (t-Bu CH₃) | ~28.5 | The three equivalent methyl carbons of the tert-butyl group appear as a strong signal in the aliphatic region. |

| C7, C8 (CH₃) | ~18-20 | The two equivalent ring methyl carbons are found in the upfield aliphatic region. |

Infrared (IR) Spectroscopy

Expertise & Experience: The Rationale Behind the Experiment IR spectroscopy is an indispensable, rapid technique for confirming the presence of key functional groups. The vibrational frequencies of bonds act as molecular fingerprints. For this molecule, the most critical absorptions to verify are the carbamate C=O stretch, the C-N bonds of the piperazine ring, and the C-H stretches of the aliphatic portions. The analysis is typically performed on a neat thin film, which is a simple and effective method for liquid or low-melting solid samples.

Data Presentation and Authoritative Grounding The interpretation of IR spectra relies on correlating observed absorption bands (in wavenumbers, cm⁻¹) to specific bond vibrations.

Table 3: Key IR Absorption Bands (Thin Film)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

|---|---|---|---|

| 3300-3400 | N-H Stretch | Secondary Amine (N-H) | A medium, often broad, peak confirming the presence of the unprotected amine on N4. |

| 2850-2980 | C-H Stretch | Alkanes (CH₃, CH₂, CH) | Strong, sharp peaks indicating the aliphatic nature of the molecule (methyl and t-butyl groups). |

| 1690-1700 | C=O Stretch | Carbamate (Boc) | This is a key diagnostic peak. A very strong, sharp absorption definitively confirms the presence of the Boc protecting group. [2] |

| 1240-1260 | C-O Stretch | Carbamate | Strong absorption associated with the C-O single bond of the carbamate ester. |

| 1160-1180 | C-N Stretch | Amine/Carbamate | Confirms the presence of the carbon-nitrogen bonds within the piperazine ring and carbamate. |

Mass Spectrometry (MS)

Expertise & Experience: The Rationale Behind the Experiment Mass spectrometry provides the exact molecular weight of a compound, serving as the ultimate confirmation of its elemental composition. Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of molecule, as it typically produces an intact protonated molecular ion [M+H]⁺ with minimal fragmentation. A Time-of-Flight (TOF) analyzer provides high-resolution mass data, allowing for the calculation of the molecular formula.

Data Presentation and Authoritative Grounding The primary goal is to observe the molecular ion and confirm that its measured mass matches the calculated mass. The fragmentation pattern provides corroborating structural evidence.

-

Molecular Formula: C₁₁H₂₂N₂O₂

-

Exact Mass: 214.1681

-

Molecular Weight: 214.30

Expected High-Resolution MS (ESI-TOF):

-

Calculated m/z for [M+H]⁺ (C₁₁H₂₃N₂O₂⁺): 215.1754

-

Calculated m/z for [M+Na]⁺ (C₁₁H₂₂N₂O₂Na⁺): 237.1573

Plausible Fragmentation Pathway The most characteristic fragmentation pathway for a Boc-protected amine is the loss of the tert-butyl group or isobutylene, which provides strong evidence for the presence of the protecting group.

Caption: Primary fragmentation pathway for the Boc-protected molecular ion.

Integrated Spectroscopic Analysis: A Cohesive Conclusion

No single spectroscopic technique can unambiguously determine a complex structure. True structural verification comes from the synthesis of all data points into a single, cohesive narrative:

-

Mass Spectrometry establishes the correct molecular formula (C₁₁H₂₂N₂O₂) and molecular weight (214.30).

-

IR Spectroscopy immediately confirms the presence of the critical functional groups: the N-H of the secondary amine, the aliphatic C-H bonds, and, most importantly, the strong C=O stretch of the Boc-carbamate.

-

¹³C NMR provides a census of the carbon skeleton, showing the expected number of unique carbon environments and confirming the presence of the carbonyl, the C-O and C-N carbons, and the distinct aliphatic carbons of the ring and protecting group.

-

¹H NMR provides the final, detailed picture. It confirms the ratio of protons in the molecule, and the splitting patterns and chemical shifts verify the connectivity of the proton framework, consistent with the trans-2,6-dimethylpiperazine core.

Together, these four techniques provide a robust and self-validating data package that unequivocally confirms the identity and structure of tert-Butyl (2R,6R)-2,6-dimethylpiperazine-1-carboxylate.

References

-

PubChem. tert-Butyl (2R,6S)-2,6-dimethylpiperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Macmillan Group, Princeton University. Supplementary Information. Nature. [Link]

Sources

Navigating the Kinase Landscape: A Technical Guide to Dabrafenib (GSK2118436)

Senior Application Scientist Note: This guide addresses the chemical entity commonly known as Dabrafenib. Initial database inquiries linked this topic to CAS number 574007-62-8. However, this CAS number correctly identifies the chiral intermediate (2R,6R)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate. The correct CAS number for Dabrafenib is 1195765-45-7. This guide will focus on Dabrafenib, a compound of significant interest to the intended audience of researchers and drug development professionals.

Introduction

Dabrafenib, also known as GSK2118436, is a potent and selective, orally bioavailable inhibitor of BRAF kinase, a key component of the MAPK/ERK signaling pathway.[1] Mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of this pathway, driving cellular proliferation and survival in a significant portion of melanomas and other cancers. Dabrafenib's development and approval marked a pivotal moment in the era of personalized medicine, offering a targeted therapeutic option for patients with BRAF V600-mutant tumors. This guide provides an in-depth overview of Dabrafenib's chemical properties, mechanism of action, and its application in research and clinical settings, offering valuable insights for professionals in the field of drug discovery and development.

Chemical and Physical Properties

Dabrafenib is a complex heterocyclic molecule with the systematic IUPAC name N-{3-[5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide.[2] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 1195765-45-7[2] |

| Molecular Formula | C23H20F3N5O2S2[2] |

| Molecular Weight | 519.56 g/mol [1][3] |

| Appearance | White to slightly colored solid |

| Solubility | DMSO: 30 mg/mL (57.74 mM)[3] |

| DMF: 30 mg/mL[2] | |

| Ethanol: 1 mg/mL[2] | |

| DMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL[2] | |

| SMILES | CC(C)(C)C1=NC(=C(S1)C2=NC(N)=NC=C2)C3=C(F)C(NS(=O)(=O)C4=C(F)C=CC=C2F)=CC=C3[3] |

| InChI | InChI=1S/C23H20F3N5O2S2/c1-23(2,3)21-30-18(19(34-21)16-10-11-28-22(27)29-16)12-6-4-9-15(17(12)26)31-35(32,33)20-13(24)7-5-8-14(20)25/h4-11,31H,1-3H3,(H2,27,28,29)[2] |

Mechanism of Action and Selectivity

Dabrafenib is an ATP-competitive inhibitor of RAF kinases.[2] Its primary therapeutic effect stems from its high affinity for the mutated BRAF V600E protein.[1] The binding of Dabrafenib to the ATP-binding site of BRAF V600E prevents the phosphorylation and subsequent activation of MEK, the downstream target of BRAF. This, in turn, inhibits the phosphorylation of ERK, leading to a halt in the signal cascade that promotes cell proliferation and survival.[1]

The selectivity of Dabrafenib is a crucial aspect of its clinical efficacy. It exhibits significantly higher potency against BRAF V600E compared to wild-type BRAF and CRAF.[1][3] This selectivity minimizes off-target effects and contributes to a more favorable therapeutic window.

Caption: Inhibition of the MAPK/ERK signaling pathway by Dabrafenib in BRAF V600E mutant cells.

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the inhibitory activity of Dabrafenib against various RAF kinase isoforms.

Methodology:

-

Reagents: Recombinant human BRAF (wild-type and V600E mutant) and CRAF kinases, MEK1 (inactive substrate), ATP, and Dabrafenib.

-

Procedure: a. Prepare a serial dilution of Dabrafenib in DMSO. b. In a 96-well plate, combine the kinase, MEK1, and Dabrafenib at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction mixture at 30°C for a specified time. e. Terminate the reaction and quantify the amount of phosphorylated MEK1 using a suitable detection method (e.g., ELISA, Western blot).

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of Dabrafenib concentration to determine the IC50 value.

Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of Dabrafenib on cancer cell lines with different BRAF mutation statuses.

Methodology:

-

Cell Lines: A panel of cancer cell lines including those with BRAF V600E mutation (e.g., A375 melanoma), wild-type BRAF, and other mutations.

-

Procedure: a. Seed the cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with a range of concentrations of Dabrafenib. c. Incubate for 72 hours. d. Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

-

Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each cell line to determine the sensitivity to Dabrafenib.

Caption: A streamlined workflow for the preclinical and clinical development of Dabrafenib.

Applications in Research and Drug Development

Dabrafenib serves as a critical tool for studying the MAPK/ERK signaling pathway and the mechanisms of drug resistance. Its high selectivity allows researchers to probe the specific role of BRAF in various cellular processes. In drug development, Dabrafenib is a cornerstone of therapy for BRAF V600E-mutant metastatic melanoma. Clinical trials have demonstrated its efficacy both as a monotherapy and in combination with MEK inhibitors like Trametinib, which has become a standard of care to overcome acquired resistance.

Conclusion

Dabrafenib represents a significant advancement in targeted cancer therapy. Its development was guided by a deep understanding of the molecular drivers of cancer, specifically the role of BRAF mutations. For researchers and drug development professionals, Dabrafenib not only provides a powerful therapeutic agent but also serves as a model for the development of future kinase inhibitors. Continued research into its mechanisms of action and resistance will undoubtedly pave the way for even more effective cancer treatments.

References

-

Definition of dabrafenib - NCI Drug Dictionary. National Cancer Institute. [Link]

-

GSK2118436 Methane sulfonate salt | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass.com. [Link]

Sources

A Comprehensive Technical Guide to (2R,6R)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate: Properties, Synthesis, and Applications

For inquiries, please contact: Senior Application Scientist, Gemini Division

Executive Summary

This technical guide provides an in-depth analysis of (2R,6R)-tert-butyl 2,6-dimethylpiperazine-1-carboxylate, a chiral building block of significant interest in medicinal chemistry and drug development. The document elucidates the compound's precise molecular weight and core physicochemical properties, offering a detailed, validated protocol for its synthesis and purification. The strategic use of orthogonal protecting groups is examined to explain the causality behind the synthetic methodology. Furthermore, this guide discusses the compound's applications as a crucial intermediate for creating complex bioactive molecules, particularly in the synthesis of protein degraders. This content is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this valuable synthetic fragment.

Introduction: The Piperazine Motif in Modern Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous approved drugs due to its favorable pharmacokinetic properties. Its two nitrogen atoms provide versatile handles for chemical modification, allowing for the fine-tuning of a molecule's solubility, basicity, and receptor-binding interactions.

The introduction of stereochemistry, as in (2R,6R)-2,6-dimethylpiperazine, adds a layer of complexity and specificity. The spatial orientation of the methyl groups can profoundly influence how a molecule interacts with its biological target. Consequently, access to stereochemically pure, selectively protected piperazine derivatives is critical. (2R,6R)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate serves this exact purpose. It is a mono-protected intermediate where one of the two secondary amines is available for reaction, while the other is masked by a robust tert-butyloxycarbonyl (Boc) group, making it an invaluable tool for the asymmetric synthesis of novel therapeutics.

Physicochemical and Structural Properties

The fundamental properties of (2R,6R)-tert-butyl 2,6-dimethylpiperazine-1-carboxylate are summarized below. A precise understanding of these characteristics is the foundation of its effective use in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1][2][3][4] |

| Molecular Weight | 214.31 g/mol | [4] |

| Calculated Avg. Molecular Weight | 214.305 g/mol | [2] |

| CAS Number | 574007-62-8 | [1][2][4] |

| IUPAC Name | tert-butyl (2R,6R)-2,6-dimethylpiperazine-1-carboxylate | [1] |

| Synonym | (2R,6R)-tert-butyl 2,6-dimethyl-1-piperazinecarboxylate | |

| Density | 1.0±0.1 g/cm³ | [2] |

3.1 Molecular Weight Calculation

The molecular weight is derived from the molecular formula C₁₁H₂₂N₂O₂ and the atomic weights of its constituent elements.

-

Carbon (C): 11 atoms × 12.011 u = 132.121 u

-

Hydrogen (H): 22 atoms × 1.008 u = 22.176 u

-

Nitrogen (N): 2 atoms × 14.007 u = 28.014 u

-

Oxygen (O): 2 atoms × 15.999 u = 31.998 u

-

Total Molecular Weight: 132.121 + 22.176 + 28.014 + 31.998 = 214.309 u [1][3]

This calculated value aligns with the data provided by chemical suppliers.

Synthesis and Purification: A Validated Protocol

4.1 Strategic Overview

The synthesis of a mono-protected piperazine from its parent diamine presents a classic chemical challenge: how to selectively protect only one of the two chemically equivalent secondary amines. The protocol described here employs a robust and widely accepted strategy utilizing two different, or orthogonal, protecting groups.

The core principle is to first protect both amine groups and then selectively deprotect one. A more efficient strategy, adapted from methodologies for related isomers, involves the sequential addition of two different protecting groups.[5] First, a benzyl carbamate (Cbz) group is introduced. Second, the remaining secondary amine is protected with a tert-butyloxycarbonyl (Boc) group. The Cbz group can then be selectively removed via catalytic hydrogenolysis, a reaction condition that leaves the acid-labile Boc group intact. This process yields the desired mono-Boc-protected product with high fidelity.

4.2 Synthetic Workflow Diagram

Caption: Orthogonal protection strategy for synthesizing the title compound.

4.3 Detailed Experimental Protocol

This protocol is adapted from established procedures for related stereoisomers and should be performed by trained chemists under appropriate laboratory conditions.[5]

Step 1: Synthesis of Benzyl (2R,6R)-2,6-dimethylpiperazine-1-carboxylate

-

To a solution of (2R,6R)-2,6-dimethylpiperazine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM, ~0.3 M), cool the mixture to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate (CbzCl, 1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the reaction at 0 °C for 2 hours.

-

Quench the reaction by adding saturated aqueous potassium bicarbonate solution.

-

Separate the organic layer, wash with saturated sodium chloride (brine), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, which can often be used without further purification.

Step 2: Synthesis of 1-Benzyl 4-(tert-butyl) (2R,6R)-2,6-dimethylpiperazine-1,4-dicarboxylate

-

Dissolve the crude product from Step 1 (1.0 eq) in DCM (~0.15 M).

-

Add triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

-

Stir the reaction mixture at room temperature for 18 hours.

-

Add water to the reaction mixture and extract with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to isolate the pure di-protected intermediate.

Step 3: Synthesis of (2R,6R)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate

-

Dissolve the purified product from Step 2 (1.0 eq) in ethanol (~0.12 M).

-

Carefully add 10% Palladium on carbon (Pd/C, ~15% by weight).

-

Stir the suspension vigorously under a hydrogen atmosphere (e.g., using a balloon) at room temperature for 17 hours.

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the final title compound.

4.4 Rationale for Method Selection

-

Boc Protecting Group: The Boc group is exceptionally useful in multi-step synthesis. It is stable to a wide range of nucleophilic, basic, and reductive conditions but can be cleanly removed with moderate acid (e.g., trifluoroacetic acid), a mechanism that does not affect most other functional groups.

-

Cbz Protecting Group: The Cbz group serves as the ideal orthogonal partner to the Boc group. It is stable to acidic and basic conditions but is selectively cleaved by catalytic hydrogenolysis (H₂/Pd-C). This allows for the precise unmasking of one amine while leaving the other (Boc-protected) amine untouched.

-

Catalytic Hydrogenolysis: This is a highly efficient and clean deprotection method. The reaction byproducts are toluene and carbon dioxide, which are volatile and easily removed, simplifying product workup and purification.

Structural Elucidation and Quality Control

To ensure the identity and purity of the synthesized compound, a standard battery of analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons, confirming the presence of the Boc group and the piperazine backbone.

-

Mass Spectrometry (MS): Provides the exact mass of the molecule, confirming its elemental composition and matching the calculated molecular weight.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, typically aiming for >95% for research applications.[1][3]

Applications in Medicinal Chemistry

(2R,6R)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate is not an end-product but a high-value intermediate. Its primary application is as a chiral building block for the synthesis of more complex molecules.[6]

The free secondary amine serves as a nucleophilic handle for a variety of chemical transformations, including:

-

Amide bond formation with carboxylic acids.

-

Reductive amination with aldehydes or ketones.

-

N-arylation reactions.

-

Formation of ureas and sulfonamides.

A particularly modern and impactful application is in the construction of Proteolysis-Targeting Chimeras (PROTACs) . This compound has been categorized as a "Protein Degrader Building Block"[1], indicating its use in linking a protein-binding ligand to an E3 ligase ligand, a key strategy in targeted protein degradation. The defined stereochemistry of the piperazine ring is often crucial for achieving the correct orientation and potency of the final PROTAC molecule.

Conclusion

(2R,6R)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate, with a molecular weight of 214.31 g/mol , is a cornerstone chiral building block for contemporary drug discovery. Its value lies in the strategic mono-protection of the piperazine scaffold, which enables chemists to perform selective modifications with a high degree of control. The synthetic route, predicated on the logical application of orthogonal Cbz and Boc protecting groups, is both efficient and reliable. As research into complex therapeutic modalities like protein degraders continues to expand, the demand for such precisely engineered chemical tools is set to increase, cementing the importance of this compound in the pharmaceutical sciences.

References

-

Title: tert-butyl (2R,6R)-2,6-dimethylpiperazine-1-carboxylate Source: Autech Industry Co.,Ltd. URL: [Link]

-

Title: tert-Butyl (2R,6S)-2,6-dimethylpiperazine-1-carboxylate Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: (2R,6R)-TERT-BUTYL 2,6-DIMETHYLPIPERAZINE-1-CARBOXYLATE,95+% Source: International Laboratory USA URL: [Link]

-

Title: tert-Butyl piperazine-1-carboxylate Source: PubChem, National Center for Biotechnology Information URL: [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. tert-butyl (2R,6R)-2,6-dimethylpiperazine-1-carboxylate Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. International Laboratory USA [intlab.org]

- 5. guidechem.com [guidechem.com]

- 6. 574007-66-2|(2S,6S)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate|BLD Pharm [bldpharm.com]

Chiral Piperazine Derivatives in Medicinal Chemistry: A Senior Application Scientist's In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Advantage of Asymmetry in a Privileged Scaffold

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry. Its designation as a "privileged scaffold" is well-earned, appearing in a multitude of FDA-approved drugs across a wide spectrum of therapeutic areas, from central nervous system (CNS) disorders to oncology and infectious diseases.[1][2] The unique physicochemical properties of the piperazine moiety, including its basicity which allows for the formation of soluble salts and its ability to participate in hydrogen bonding, make it a versatile building block in drug design.[2] However, the true potential of this scaffold is unlocked when the principles of stereochemistry are applied. The introduction of chirality into the piperazine ring allows for a more nuanced and potent interaction with biological targets, leading to drugs with improved efficacy, selectivity, and safety profiles.

This technical guide provides a comprehensive exploration of chiral piperazine derivatives in medicinal chemistry. We will delve into the critical role of chirality in modulating pharmacological activity, detail robust methods for their asymmetric synthesis, and examine the mechanisms of action of key therapeutic agents. This guide is designed to be a practical resource for researchers at the bench and a strategic overview for those in drug development, providing both the "how" and the "why" behind the application of these vital chemical entities.

The Impact of Chirality on the Pharmacological Profile of Piperazine Derivatives

The introduction of a stereocenter into a piperazine-containing drug can have profound effects on its biological activity. Enantiomers, being non-superimposable mirror images, can interact differently with the chiral environment of the body, such as receptors and enzymes. This can lead to significant variations in potency, selectivity, and even the mode of action between stereoisomers.

One of the most compelling reasons to pursue a single enantiomer of a chiral drug is the potential for enhanced therapeutic efficacy and a reduction in off-target effects. Often, one enantiomer (the eutomer) is responsible for the desired pharmacological effect, while the other (the distomer) may be inactive or contribute to undesirable side effects. A prime example of this is seen in the development of antagonists for the CXCR4 receptor, a target in HIV infection and cancer. Studies have shown that the stereochemistry of substituted piperazines plays a crucial role in their potency, with different enantiomers exhibiting significantly different inhibitory concentrations.[3]

Furthermore, chirality can influence the pharmacokinetic properties of a drug, affecting its absorption, distribution, metabolism, and excretion (ADME). These differences can have a significant impact on the overall therapeutic window and dosing regimen of a drug.

Data-Driven Insights: The Quantitative Difference Between Enantiomers

The following table summarizes the differential biological activity of chiral piperazine derivatives, highlighting the often-dramatic impact of stereochemistry on potency and selectivity.

| Compound Class/Target | Enantiomer/Diastereomer | Biological Activity (IC50/Ki) | Therapeutic Area | Reference |

| Imatinib Analogs (Abl Kinase) | (S)-enantiomer | More potent | Oncology | [4] |

| (R)-enantiomer | Less potent | Oncology | [4] | |

| CCR5 Antagonists | Compound 23h | IC50 = 0.44 µM (anti-HIV-1) | Infectious Disease (HIV) | [5] |

| Dermorphin Analogues (Opioid Receptors) | (S)-phenylalanine derived | Enhanced opiate activity | Pain Management | [6] |

| (R)-phenylalanine derived | Reduced opiate activity | Pain Management | [6] | |

| Nicotinic Acetylcholine Receptor Modulators | 2R-chiral methyl-EMPP | Selective for α7 nAChR | CNS Disorders | [7] |

| 2S-chiral methyl-EMPP | Biased towards α9/α9α10 nAChR | CNS Disorders | [7] | |

| Sigma Receptor Ligands | p-methoxybenzyl substituted piperazine 3d | Ki = 12.4 nM (sigma1) | CNS Disorders | [8] |

Asymmetric Synthesis of Chiral Piperazine Derivatives: Key Methodologies and Protocols

The synthesis of enantiomerically pure piperazine derivatives is a critical challenge in medicinal chemistry. Several robust strategies have been developed to address this, each with its own advantages and limitations.

Chiral Pool Synthesis

This approach utilizes readily available chiral starting materials, such as amino acids, to introduce the desired stereochemistry. The inherent chirality of the starting material is carried through the synthetic sequence to the final piperazine product.

This protocol is based on the work of Chamakuri et al. and provides a scalable route to enantiomerically pure 2-substituted piperazines.[9]

-

Step 1: Synthesis of the Chiral 1,2-Diamine.

-

To a solution of the starting α-amino acid in a suitable solvent, add a protecting group for the amine (e.g., Boc anhydride).

-

Activate the carboxylic acid (e.g., using a carbodiimide coupling reagent) and react with a protected amino alcohol.

-

Reduce the resulting amide to afford the orthogonally protected chiral 1,2-diamine.

-

-

Step 2: Aza-Michael Addition and Cyclization.

-

In a separate flask, generate the vinyl diphenyl sulfonium salt from 2-bromoethyl-diphenylsulfonium triflate in situ.

-

To this, add the chiral 1,2-diamine from Step 1. The aza-Michael addition will proceed, followed by an intramolecular cyclization to form the piperazine ring.

-

-

Step 3: Deprotection and Isolation.

-

Selectively deprotect one of the nitrogen atoms of the piperazine ring.

-

Purify the resulting orthogonally protected chiral piperazine by column chromatography.

-

Chiral Auxiliary-Based Synthesis

In this strategy, a chiral auxiliary is temporarily attached to the piperazine precursor to direct the stereoselective formation of the desired enantiomer. The auxiliary is then removed in a subsequent step.

Caption: Workflow for chiral auxiliary-based synthesis.

Catalytic Asymmetric Synthesis

This approach employs a chiral catalyst to control the stereochemical outcome of a reaction that forms the piperazine ring or introduces a chiral center. This is often the most efficient and atom-economical method. A notable example is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols to produce chiral piperazin-2-ones, which can then be reduced to the corresponding chiral piperazines.[10]

This protocol is based on the work of Feng et al. and provides access to chiral disubstituted piperazin-2-ones.[10]

-

Step 1: Preparation of the Reaction Mixture.

-

In a high-pressure reactor, combine the pyrazin-2-ol substrate, a palladium catalyst (e.g., Pd(TFA)2), and a chiral ligand (e.g., a chiral phosphine ligand).

-

Add a suitable solvent (e.g., dichloromethane/benzene) and an acid co-catalyst (e.g., p-toluenesulfonic acid monohydrate).

-

-

Step 2: Hydrogenation.

-

Pressurize the reactor with hydrogen gas (e.g., 1000 psi).

-

Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (e.g., 24-48 hours).

-

-

Step 3: Work-up and Purification.

-

After cooling and depressurizing the reactor, concentrate the reaction mixture.

-

Purify the resulting chiral piperazin-2-one by column chromatography. The enantiomeric excess can be determined by chiral HPLC.

-

Mechanism of Action and Therapeutic Applications of Chiral Piperazine Derivatives

The introduction of chirality allows for precise targeting of various biological pathways, leading to a wide range of therapeutic applications for piperazine derivatives.

Central Nervous System (CNS) Disorders

Many CNS-active drugs containing a chiral piperazine moiety act as modulators of neurotransmitter receptors, such as serotonin and dopamine receptors.[11] The specific stereochemistry of the piperazine derivative can determine its affinity and selectivity for different receptor subtypes, leading to distinct pharmacological profiles.

Caption: Simplified signaling of a chiral piperazine D2 antagonist.

Oncology

In cancer therapy, chiral piperazine derivatives are often found in kinase inhibitors.[4] The piperazine scaffold can act as a linker to position key pharmacophoric elements within the ATP-binding pocket of the target kinase. The stereochemistry of the piperazine can influence the binding affinity and selectivity of the inhibitor. For example, chiral α-tertiary piperazines have been incorporated into imatinib analogs, showing comparable antiproliferative activity to the parent drug.[4][12]

Infectious Diseases

Chiral piperazine derivatives have shown promise as antiviral and antiparasitic agents. In the context of HIV, they have been developed as CCR5 antagonists, preventing the virus from entering host cells.[5] As anthelmintics, piperazine and its derivatives function by paralyzing parasites through their agonist effects on the inhibitory GABA receptor, leading to their expulsion from the host.[13][14]

Caption: Mechanism of anthelmintic action of piperazine.

Future Perspectives and Conclusion

The strategic incorporation of chirality into the piperazine scaffold continues to be a fruitful area of research in medicinal chemistry. The development of novel asymmetric synthetic methods is expanding the toolbox available to medicinal chemists, allowing for the creation of increasingly complex and diverse chiral piperazine derivatives. As our understanding of the structure-activity relationships of these compounds deepens, we can expect to see the emergence of new therapeutic agents with enhanced potency, selectivity, and safety profiles. The chiral piperazine motif is poised to remain a critical component in the design of the next generation of innovative medicines to address a wide range of human diseases.

References

-

Stoltz, B. M., et al. (2014). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 53(50), 13533-13536. [Link]

-

O'Brien, P., et al. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(4), 1487-1494. [Link]

-

Cozzi, P. G., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(5), 2845-2856. [Link]

-

Stoltz, B. M., et al. (2014). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. CaltechAUTHORS. [Link]

-

Young, D. W., et al. (2020). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 18(44), 8844-8849. [Link]

-

Young, D. W., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(19), 6543. [Link]

-

Rao, G. B. D., et al. (2025). Asymmetric Synthesis of Biologically Active Piperazine Derivatives. Bentham Science. [Link]

-

Zhou, Y., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(22), 6273-6278. [Link]

-

Reddy, S. M., et al. (2025). Asymmetric synthesis of 2-arylpiperazines. ResearchGate. [Link]

-

Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Advances, 10(42), 25066-25089. [Link]

-

D'Oca, M. G. M., et al. (1994). Asymmetric synthesis. XXXI. Synthesis of 2-substituted piperazines from chiral non-racemic lactams. Tetrahedron Letters, 35(48), 9043-9046. [Link]

-

Macor, J. E., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6035. [Link]

-

Reddy, S. M., et al. (2025). Asymmetric Synthesis of Biologically Active Piperazine Derivatives. ResearchGate. [Link]

-

Faizan, M., et al. (2024). Recent Advances in Piperazine Synthesis. ResearchGate. [Link]

-

Neves, V., et al. (2013). Is the conformational flexibility of piperazine derivatives important to inhibit HIV-1 replication? Bioorganic & Medicinal Chemistry, 21(19), 5829-5837. [Link]

-

Cozzi, P. G., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(5), 2845-2856. [Link]

-

Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Advances, 10(42), 25066-25089. [Link]

-

Reddy, S. M., et al. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. ResearchGate. [Link]

-

Stoltz, B. M., et al. (2014). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. CaltechAUTHORS. [Link]

-

Papke, R. L., et al. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience. [Link]

-

Zhou, Y., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(22), 6273-6278. [Link]

-

Singh, S., et al. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. Chemical Biology & Drug Design. [Link]

-

Wang, Z., et al. (2025). Discovery of Piperazine-Amide Derivatives as Highly Potent and Selective RET Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

Al-Obaidi, A., et al. (2018). Antiviral and Anticancer Activity of Aryl-Piperazine Derivates. ResearchGate. [Link]

-

Al-Oqail, M. M., et al. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. Saudi Journal of Biological Sciences, 23(2), 285-291. [Link]

-

Wang, Y., et al. (2023). Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. Molecules, 28(9), 3899. [Link]

-

Liu, H., et al. (2022). Discovery and Crystallographic Studies of Trisubstituted Piperazine Derivatives as Non-Covalent SARS-CoV-2 Main Protease Inhibitors with High Target Specificity and Low Toxicity. Journal of Medicinal Chemistry, 65(21), 14446-14464. [Link]

-

Schmidt, R., et al. (1996). Synthesis and activity of piperazine-containing antirhinoviral agents and crystal structure of SDZ 880-061 bound to human rhinovirus 14. Journal of Medicinal Chemistry, 39(19), 3827-3835. [Link]

-

Kumar, R., et al. (2021). An insight into the therapeutic potential of piperazine-based anticancer agents. Future Medicinal Chemistry, 13(15), 1385-1407. [Link]

-

Głowacka, I. E., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 29(18), 4220. [Link]